1-Pyrroline-4-hydroxy-2-carboxylate
Overview
Description
1-Pyrroline-4-hydroxy-2-carboxylate is a cyclic amino acid derivative that plays a significant role in the metabolism of proline and hydroxyproline. This compound is involved in various biochemical pathways and is known for its unique structure, which includes a pyrroline ring with hydroxyl and carboxylate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyrroline-4-hydroxy-2-carboxylate can be synthesized through the enzymatic deamination of hydroxyproline. The enzyme this compound deaminase catalyzes the conversion of hydroxyproline to this compound under aqueous conditions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria are engineered to overexpress the enzyme responsible for the synthesis of this compound, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrroline-4-hydroxy-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dioxopentanoate.
Reduction: It can be reduced to form hydroxyproline.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,5-dioxopentanoate
Reduction: Hydroxyproline
Substitution: Various substituted pyrroline derivatives.
Scientific Research Applications
1-Pyrroline-4-hydroxy-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its role in proline and hydroxyproline metabolism.
Mechanism of Action
The mechanism of action of 1-pyrroline-4-hydroxy-2-carboxylate involves its role as an intermediate in metabolic pathways. It is converted to 2,5-dioxopentanoate by the enzyme this compound deaminase. This conversion is crucial for the metabolism of proline and hydroxyproline, which are important for collagen synthesis and other physiological processes . Additionally, it has been shown to regulate key metabolites and signaling pathways involved in neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
1-Pyrroline-4-hydroxy-2-carboxylate is unique due to its specific structure and role in metabolism. Similar compounds include:
4-Hydroxy-1-pyrroline-2-carboxylate: Another intermediate in proline metabolism.
Pyrroline-5-carboxylate: Involved in the biosynthesis of proline.
Hydroxyproline: A direct precursor and product in the metabolic pathway.
These compounds share structural similarities but differ in their specific roles and functions within metabolic pathways.
Biological Activity
1-Pyrroline-4-hydroxy-2-carboxylate (PHC) is an important intermediate in the metabolism of hydroxyproline, a non-proteinogenic amino acid derived from proline. This compound has garnered attention due to its biological significance in various metabolic pathways, particularly in bacteria and plants. Understanding its biological activity is essential for elucidating its role in metabolism and potential applications in biotechnology and medicine.
This compound is characterized by its unique pyrroline ring structure, which contributes to its reactivity and biological functions. The compound can be synthesized enzymatically from hydroxyproline through the action of specific dehydrogenases and deaminases.
Metabolic Pathways
This compound is primarily involved in the catabolism of hydroxyproline, where it serves as a precursor to α-ketoglutarate, a key intermediate in the Krebs cycle. The enzymatic conversion of PHC to α-ketoglutarate semialdehyde is facilitated by Δthis compound deaminase (EC 3.5.4.22) . This pathway has been extensively studied in various bacterial species, including Pseudomonas putida and Sinorhizobium meliloti.
Enzymatic Reactions
The biological activity of this compound is closely linked to its role as a substrate for several enzymes:
- Deamination : PHC is converted to α-ketoglutarate semialdehyde by Δthis compound deaminase, which is crucial for nitrogen metabolism in bacteria .
- Hydroxylation : In some organisms, PHC can undergo hydroxylation reactions, influencing the synthesis of other metabolites .
Case Studies
- Hydroxyproline Catabolism in Pseudomonas putida : Research indicated that Pseudomonas putida utilizes this compound as part of its metabolic pathway for degrading hydroxyproline. The identification of specific enzymes involved in this pathway has provided insights into bacterial adaptation to utilize hydroxyproline as a carbon source .
- Metabolism in Sinorhizobium meliloti : In this legume endosymbiont, PHC plays a significant role in nitrogen fixation processes. The genes responsible for hydroxyproline catabolism were characterized, revealing a complex regulatory network that controls the expression of these genes based on environmental conditions .
Research Findings
Recent studies have demonstrated the significance of this compound in various biological contexts:
Properties
IUPAC Name |
3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLMYXPXUTBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331483 | |
Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
9054-77-7 | |
Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrroline-4-hydroxy-2-carboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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